

Application Notes and Protocols: Phenol as a Disinfectant in Microbiology Laboratories

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Compound of Interest

Compound Name: Phenol

Cat. No.: B8820914

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenol, also known as carbolic acid, is a historically significant disinfectant that has been used in microbiology laboratories for decades. Its broad-spectrum antimicrobial activity makes it effective against a range of microorganisms, including bacteria, fungi, and enveloped viruses. [1][2][3] This document provides detailed application notes, protocols for use and efficacy testing, and safety guidelines for the use of **phenol** as a disinfectant in a laboratory setting.

Phenol's primary mechanism of action involves the denaturation of proteins and disruption of cell membranes, leading to cell lysis and death.[4] At high concentrations, it acts as a protoplasmic poison, coagulating cellular proteins. At lower concentrations, it inactivates essential enzyme systems.[4]

Applications in Microbiology Laboratories

Phenol is suitable for the disinfection of various surfaces and materials in a microbiology laboratory, including:

- Benchtops and other hard surfaces: Effectively disinfects non-porous work surfaces.
- Contaminated discard pans: Used to decontaminate materials prior to autoclaving and disposal.

- Spill cleanup: Can be used to decontaminate spills of microbial cultures.

It is important to note that while effective against many microbes, **phenol** is not sporicidal and has limited efficacy against non-enveloped viruses.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation: Antimicrobial Efficacy of Phenol

The following tables summarize the available quantitative data on the antimicrobial efficacy of **phenol** against various microorganisms. It is important to note that the effectiveness of **phenol** can be influenced by factors such as concentration, contact time, temperature, pH, and the presence of organic matter.

Table 1: Bactericidal and Fungicidal Activity of **Phenolic** Disinfectants

Microorganism	Phenol Concentration	Contact Time	Log Reduction	Test Conditions
Staphylococcus aureus	1% (Clearsol)	5 minutes	>5	Suspension test with up to 50% v/v plasma [5]
Escherichia coli	1% (Clearsol)	5 minutes	>5	Suspension test with up to 50% v/v plasma [5]
Pseudomonas aeruginosa	1% (Clearsol)	5 minutes	>5	Suspension test with up to 50% v/v plasma [5]
Candida albicans	Not specified	Not specified	Not specified	Data not available

Table 2: Virucidal Activity of **Phenolic** Disinfectants

Virus Type	Efficacy	Comments
Enveloped Viruses (e.g., Influenza)	Effective[1][3]	Phenol disrupts the lipid envelope of these viruses.
Non-enveloped Viruses (e.g., Norovirus, Poliovirus)	Ineffective or limited efficacy[3][4]	The lack of a lipid envelope makes these viruses more resistant to phenol.

Experimental Protocols

Protocol for General Disinfection of Laboratory Surfaces

Materials:

- 5% (w/v) **Phenol** solution
- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber or neoprene), safety goggles, face shield, and a lab coat.
- Absorbent materials (e.g., paper towels)
- Biohazard waste container

Procedure:

- Preparation: All work with **phenol** solutions must be conducted in a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
- Application: Liberally apply the 5% **phenol** solution to the surface to be disinfected, ensuring the entire area is thoroughly wetted.
- Contact Time: Allow the **phenol** solution to remain on the surface for a minimum of 10-30 minutes to ensure effective disinfection.
- Wiping: After the required contact time, wipe the surface with absorbent material.
- Disposal: Dispose of all contaminated materials (gloves, paper towels, etc.) in a designated biohazard waste container.

- Final Rinse (Optional): For surfaces that may come into contact with sensitive materials, a final rinse with sterile distilled water may be performed to remove any residual **phenol**.

Protocol for Evaluating Disinfectant Efficacy: Time-Kill Procedure (Based on ASTM E2315)

This protocol provides a method to determine the rate at which a disinfectant kills a microbial population.

Materials:

- **Phenol** solution at desired test concentration
- Sterile neutralizing broth
- Test microorganism culture (e.g., *S. aureus*, *E. coli*)
- Sterile test tubes
- Incubator
- Plate counting supplies (agar plates, spreader, etc.)

Procedure:

- Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.
- Test Setup: Dispense a specific volume of the **phenol** solution into a sterile test tube.
- Inoculation: At time zero, add a small volume of the microbial suspension to the **phenol** solution and mix thoroughly.
- Sampling: At predetermined time intervals (e.g., 1, 5, 10, 30 minutes), transfer a small aliquot of the **phenol**-microbe mixture to a tube containing sterile neutralizing broth. This stops the antimicrobial action of the **phenol**.

- Enumeration: Perform serial dilutions of the neutralized samples and plate them onto appropriate agar plates to determine the number of surviving microorganisms.
- Incubation: Incubate the plates under optimal conditions for the test microorganism.
- Data Analysis: Count the colonies on the plates and calculate the log reduction of the microbial population at each time point compared to the initial inoculum count.

Protocol for Evaluating Disinfectant Efficacy: Use-Dilution Test (Based on AOAC Methods)

This test evaluates the efficacy of a disinfectant on a hard, non-porous surface.

Materials:

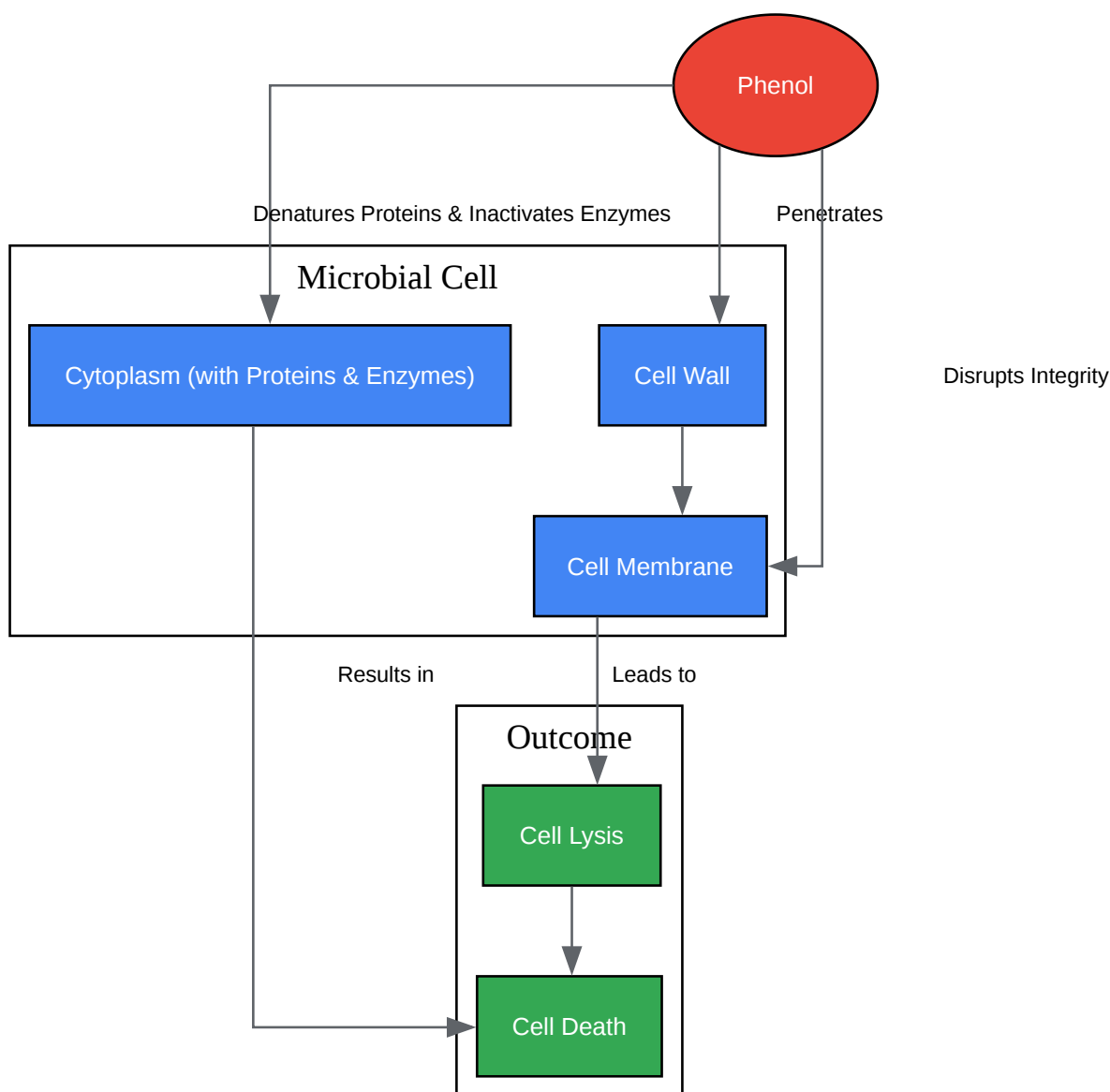
- **Phenol** solution at desired test concentration
- Sterile carriers (e.g., stainless steel cylinders)
- Test microorganism culture
- Sterile neutralizing broth in test tubes
- Incubator

Procedure:

- Carrier Inoculation: Immerse sterile carriers in a broth culture of the test microorganism and then dry them under controlled conditions.
- Disinfectant Exposure: Place the inoculated and dried carriers into a tube containing the **phenol** solution for a specified contact time.
- Neutralization: After the contact time, transfer each carrier to a separate tube containing neutralizing broth.
- Incubation: Incubate the broth tubes at the appropriate temperature for the test microorganism.

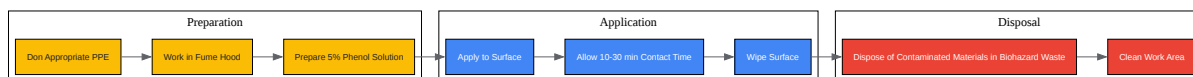
- Observation: Observe the tubes for turbidity (cloudiness), which indicates microbial growth. The number of tubes showing growth is recorded.
- Interpretation: The effectiveness of the disinfectant is determined by the number of carriers from which the test organism was not recovered.

Mandatory Visualizations



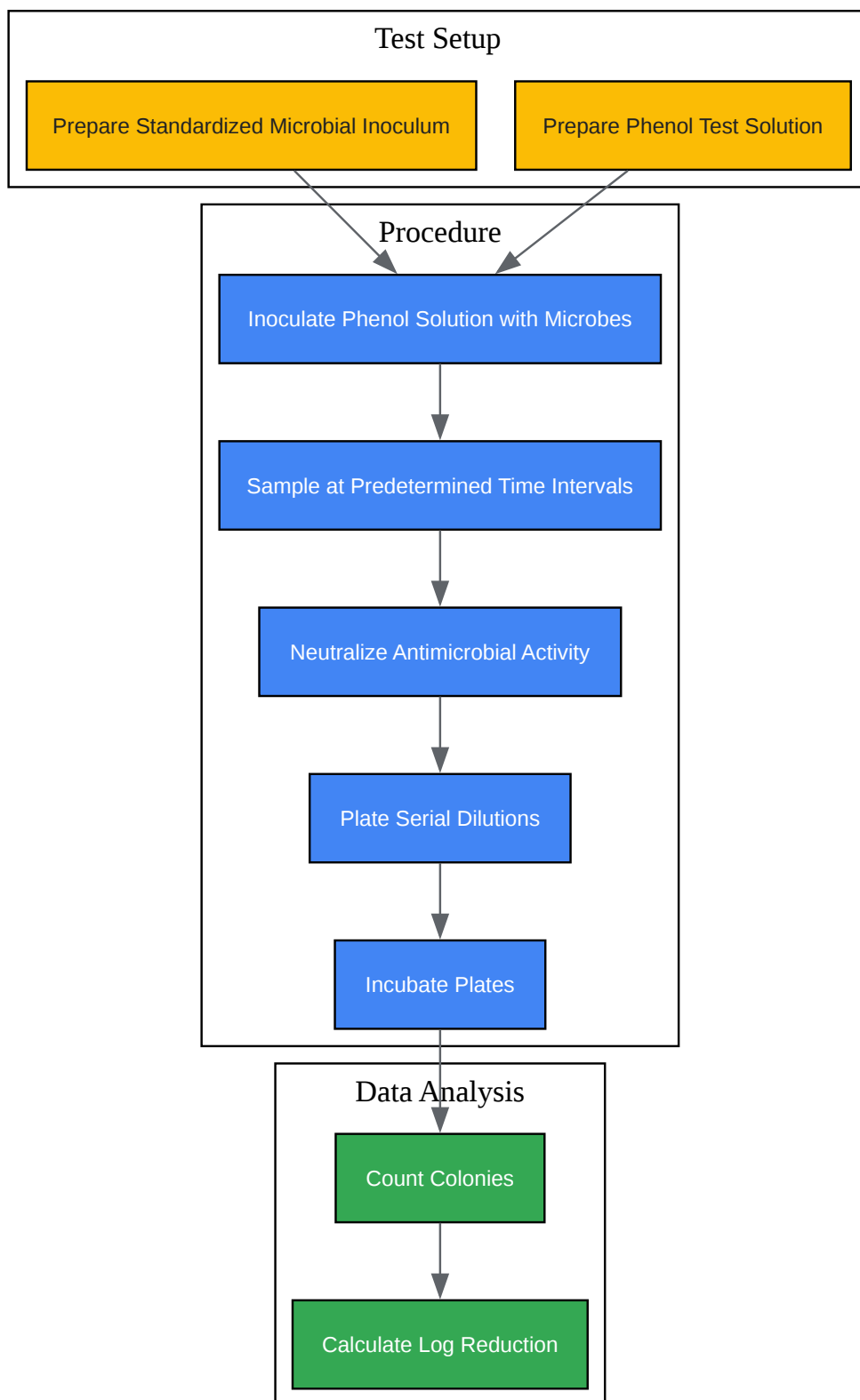
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Caption: Mechanism of action of **phenol** on a microbial cell.



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Caption: Experimental workflow for general disinfection with **phenol**.



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Caption: Workflow for the Time-Kill disinfectant efficacy test.

Safety Precautions

Phenol is a toxic and corrosive compound that must be handled with extreme care.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or neoprene are recommended), safety goggles, a face shield, and a lab coat when handling **phenol**.
- Ventilation: All work with **phenol**, especially concentrated solutions, must be performed in a certified chemical fume hood to avoid inhalation of vapors.
- Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Do not use ethanol to wash the affected area as it can enhance the absorption of **phenol**.
- Eye Contact: If **phenol** comes into contact with the eyes, immediately flush with water for at least 15 minutes and seek urgent medical attention.
- Spills: Small spills can be absorbed with an inert material (e.g., vermiculite or sand) and disposed of as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.
- Disposal: **Phenol** waste is considered hazardous and must be disposed of according to institutional and local regulations. Do not pour **phenol** waste down the drain.

Conclusion

Phenol remains a useful disinfectant for specific applications in microbiology laboratories due to its broad-spectrum activity. However, its use requires strict adherence to safety protocols due to its toxicity. For applications requiring sporicidal activity or effectiveness against non-enveloped viruses, alternative disinfectants should be considered. The provided protocols for use and efficacy testing will aid researchers in the safe and effective application of **phenol** as a laboratory disinfectant.

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